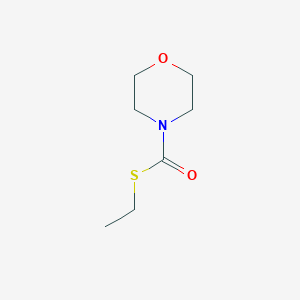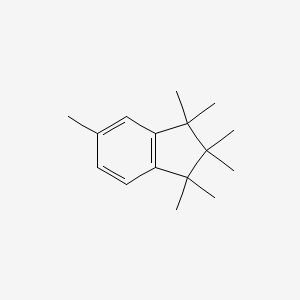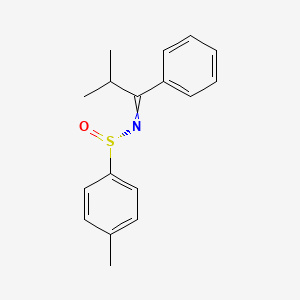
4-Methyl-N-(2-methyl-1-phenylpropylidene)benzene-1-sulfinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-N-(2-methyl-1-phenylpropylidene)benzene-1-sulfinamide is an organic compound that belongs to the class of sulfinamides This compound features a benzene ring substituted with a sulfinamide group, which is further modified with a 2-methyl-1-phenylpropylidene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-(2-methyl-1-phenylpropylidene)benzene-1-sulfinamide typically involves the reaction of 4-methylbenzenesulfinamide with 2-methyl-1-phenylpropylidene. The reaction is carried out under controlled conditions, often using a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the final product is achieved through techniques such as crystallization, distillation, or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-N-(2-methyl-1-phenylpropylidene)benzene-1-sulfinamide can undergo various chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to form sulfonamides.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed under acidic conditions.
Major Products Formed
Oxidation: Sulfonamides
Reduction: Amines
Substitution: Halogenated or nitrated benzene derivatives
Wissenschaftliche Forschungsanwendungen
4-Methyl-N-(2-methyl-1-phenylpropylidene)benzene-1-sulfinamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Methyl-N-(2-methyl-1-phenylpropylidene)benzene-1-sulfinamide involves its interaction with specific molecular targets. The sulfinamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The compound’s structure allows it to interact with various biological pathways, potentially affecting cellular processes such as signal transduction and metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Methyl-N-(2-methyl-1-phenylpropylidene)benzenesulfonamide
- 4-Methyl-N-(2-methyl-1-phenylpropylidene)benzene-1-sulfonohydrazide
- 2-Methyl-1-phenyl-1-propene
Uniqueness
4-Methyl-N-(2-methyl-1-phenylpropylidene)benzene-1-sulfinamide is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. Its sulfinamide group differentiates it from sulfonamides and sulfonohydrazides, providing unique properties for chemical and biological interactions.
Eigenschaften
CAS-Nummer |
65440-69-9 |
|---|---|
Molekularformel |
C17H19NOS |
Molekulargewicht |
285.4 g/mol |
IUPAC-Name |
(S)-4-methyl-N-(2-methyl-1-phenylpropylidene)benzenesulfinamide |
InChI |
InChI=1S/C17H19NOS/c1-13(2)17(15-7-5-4-6-8-15)18-20(19)16-11-9-14(3)10-12-16/h4-13H,1-3H3/t20-/m0/s1 |
InChI-Schlüssel |
DSDCETMBZZIUAD-FQEVSTJZSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)[S@](=O)N=C(C2=CC=CC=C2)C(C)C |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)N=C(C2=CC=CC=C2)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


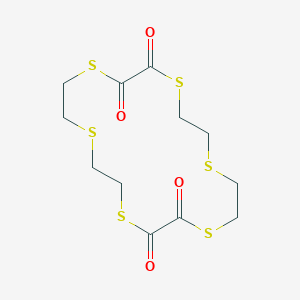
![2-nitro-5-[(Z)-2-phenyl-1-(trichloromethylsulfonyl)ethenyl]furan](/img/structure/B14473276.png)
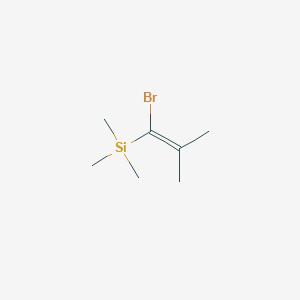
![(2S)-1-[(Prop-2-en-1-yl)oxy]-3-(triphenylmethoxy)propan-2-ol](/img/structure/B14473286.png)
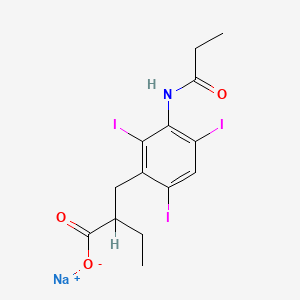
![2-[(E)-(5-methyl-4-phenyl-1,3-thiazol-2-yl)iminomethyl]phenol](/img/structure/B14473294.png)

![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-chloro-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-, dipotassium disodium salt](/img/structure/B14473305.png)

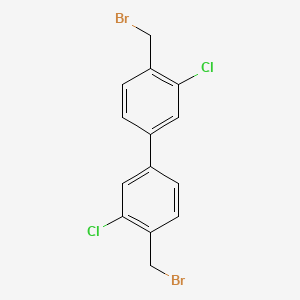
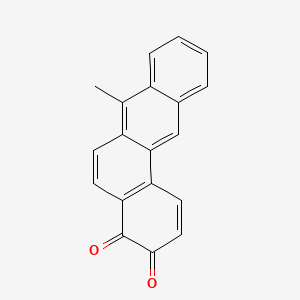
![2-Methyl-5,7-diphenylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B14473337.png)
